
Dibutyl 7-ethyloctadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 7-ethyloctadecanedioate is a chemical compound known for its unique structure and properties It is an ester derived from 7-ethyloctadecanedioic acid and butanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 7-ethyloctadecanedioate typically involves the esterification of 7-ethyloctadecanedioic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
7-ethyloctadecanedioic acid+2 butanol→dibutyl 7-ethyloctadecanedioate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 7-ethyloctadecanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl 7-ethyloctadecanedioate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the manufacture of various consumer products, including cosmetics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of dibutyl 7-ethyloctadecanedioate involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, enhancing their flexibility and durability. In biological systems, it may interact with hormone receptors and enzymes, potentially disrupting normal hormonal functions and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar properties but different structural features.
Diethyl phthalate: Similar in function but with different ester groups.
Di-2-ethylhexyl phthalate: Widely used plasticizer with a different alkyl chain length.
Uniqueness
Dibutyl 7-ethyloctadecanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain length compared to other phthalates may result in different interactions with polymers and biological systems, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
112396-38-0 |
|---|---|
Molekularformel |
C28H54O4 |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
dibutyl 7-ethyloctadecanedioate |
InChI |
InChI=1S/C28H54O4/c1-4-7-24-31-27(29)22-18-14-12-10-9-11-13-16-20-26(6-3)21-17-15-19-23-28(30)32-25-8-5-2/h26H,4-25H2,1-3H3 |
InChI-Schlüssel |
RMPUPAZTNDNNNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCCCCCCCCC(CC)CCCCCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


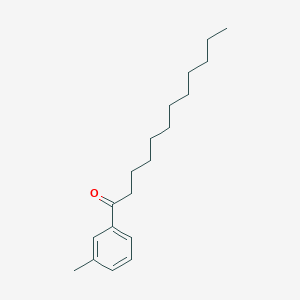
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)

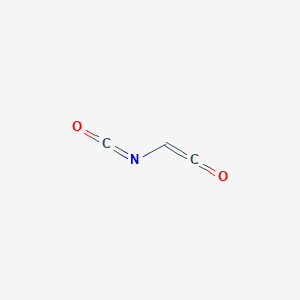
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
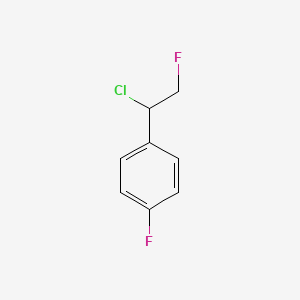
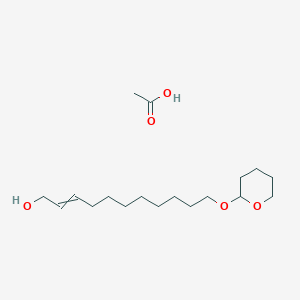
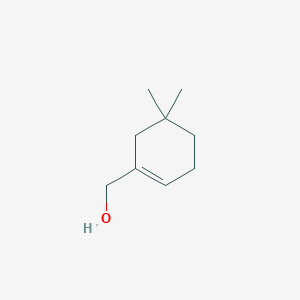
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)


